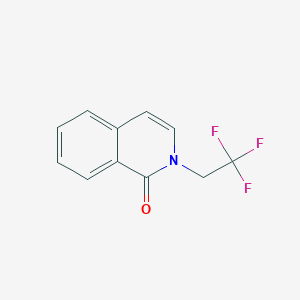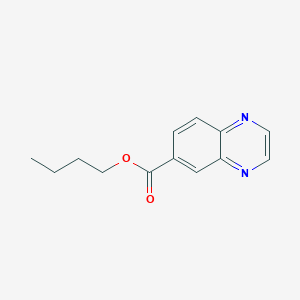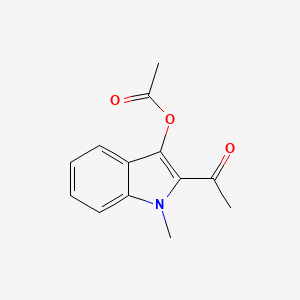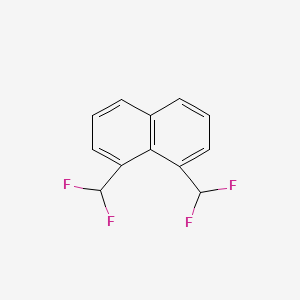![molecular formula C8H10ClN5O B11877281 9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]- CAS No. 56004-32-1](/img/structure/B11877281.png)
9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-chloroethoxy)methyl)-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloroethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine typically involves the reaction of a purine derivative with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethoxy group.
Oxidation and Reduction Reactions: The purine ring system can participate in various oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, 2-chloroethanol, and an appropriate solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted purine derivatives.
Oxidation Products: Oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure is similar to that of nucleotides, which are the building blocks of DNA and RNA. This similarity makes it a valuable tool for studying the mechanisms of genetic regulation and enzyme activity.
Medicine: In medicine, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9-((2-chloroethoxy)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural similarity to nucleotides allows it to interfere with DNA and RNA synthesis, leading to potential antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
- 9-((2-chloroethoxy)methyl)-9H-purin-6-amine
- 2-(2-chloroethoxy)ethanol
- 9H-carbazole, 9-[(2-chloroethoxy)methyl]-3,6-diiodo
Comparison: Compared to other similar compounds, 9-((2-chloroethoxy)methyl)-9H-purin-6-amine stands out due to its unique purine structure. This structure imparts specific chemical and biological properties that are not observed in other compounds with similar functional groups. For example, its ability to interact with nucleic acids and enzymes makes it particularly valuable in biological and medical research.
Propriétés
Numéro CAS |
56004-32-1 |
|---|---|
Formule moléculaire |
C8H10ClN5O |
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
9-(2-chloroethoxymethyl)purin-6-amine |
InChI |
InChI=1S/C8H10ClN5O/c9-1-2-15-5-14-4-13-6-7(10)11-3-12-8(6)14/h3-4H,1-2,5H2,(H2,10,11,12) |
Clé InChI |
IXWIERFWDKIYOH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)COCCCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)



![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)


